

2,5-Dimethylcinnamic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,5-Dimethylcinnamic Acid**

Introduction

2,5-Dimethylcinnamic acid ($C_{11}H_{12}O_2$) is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom that serves as a key intermediate in the shikimic acid pathway.^[1] Cinnamic acid and its derivatives are of significant interest to researchers in drug development, cosmetics, and food science due to their diverse biological activities, including antioxidant and antimicrobial properties.^{[1][2]} Accurate structural elucidation and characterization are paramount for quality control, synthesis validation, and understanding structure-activity relationships.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **2,5-Dimethylcinnamic acid**. As a Senior Application Scientist, this document is structured to provide not just raw data, but a field-proven interpretation, explaining the causality behind experimental choices and data correlation to the molecular structure, ensuring a self-validating analytical approach.

Molecular Structure and Spectroscopic Overview

The structure of **2,5-Dimethylcinnamic acid** features a carboxylic acid group conjugated with a propenoic acid side chain, which is attached to a 1,2,5-trisubstituted benzene ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

- NMR Spectroscopy will be instrumental in mapping the proton and carbon skeleton, confirming the trans configuration of the alkene, and verifying the substitution pattern on the aromatic ring.
- IR Spectroscopy will confirm the presence of key functional groups: the carboxylic acid (O-H and C=O bonds) and the conjugated alkene/aromatic system.
- Mass Spectrometry will determine the molecular weight and provide structural information through analysis of fragmentation patterns.

Caption: Molecular Structure of **2,5-Dimethylcinnamic Acid**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For **2,5-Dimethylcinnamic acid**, both 1H and ^{13}C NMR are required to unambiguously assign the structure.

Experimental Protocol: NMR

- Sample Preparation: Dissolve ~5-10 mg of **2,5-Dimethylcinnamic acid** in ~0.7 mL of a suitable deuterated solvent.
- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

- Expertise & Experience: Unlike CDCl_3 , DMSO-d_6 is a polar aprotic solvent that readily dissolves carboxylic acids. Crucially, it allows for the observation of the exchangeable carboxylic acid proton (-COOH), which often exchanges too rapidly with residual water in other solvents to be observed clearly.^[3] The residual solvent peak for DMSO-d_6 appears at ~2.50 ppm in ^1H NMR and ~39.52 ppm in ^{13}C NMR.^{[4][5]}
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and defined as 0.00 ppm for both ^1H and ^{13}C NMR spectra.
- Instrumentation: Data is acquired on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic protons.
- Data Acquisition: Standard pulse programs are used to acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm assignments.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~12.3	Singlet, broad	1H	-	-COOH
~7.85	Doublet	1H	~16.0	Ar-CH=
~7.60	Singlet	1H	-	Ar-H (H6)
~7.20	Doublet	1H	~8.0	Ar-H (H4)
~7.10	Doublet	1H	~8.0	Ar-H (H3)
~6.55	Doublet	1H	~16.0	=CH-COOH
~2.40	Singlet	3H	-	Ar-CH ₃ (at C5)
~2.35	Singlet	3H	-	Ar-CH ₃ (at C2)

Interpretation:

- Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield (~12.3 ppm) is characteristic of a carboxylic acid proton, which is highly deshielded and subject to hydrogen bonding.^[6] Its broadness is due to chemical exchange.
- Vinyl Protons (-CH=CH-): Two doublets are observed at ~7.85 and ~6.55 ppm. The large coupling constant ($J \approx 16.0$ Hz) is definitive proof of a trans (E) configuration across the double bond. A cis (Z) configuration would exhibit a much smaller coupling constant (typically 10-12 Hz). The proton alpha to the carbonyl (at ~6.55 ppm) is upfield relative to the beta-proton due to the anisotropic effect of the carbonyl group.
- Aromatic Protons (Ar-H): The 1,2,5-trisubstituted pattern gives rise to three distinct aromatic signals. Based on substituent effects, the proton at H6 (between two methyl-bearing carbons) is expected to be the most distinct, likely a singlet or narrowly split signal around 7.60 ppm. The other two protons (H3 and H4) would appear as a pair of coupled doublets.
- Methyl Protons (Ar-CH₃): Two sharp singlets, each integrating to 3 protons, are observed around 2.35-2.40 ppm, confirming the presence of two magnetically non-equivalent methyl groups attached to the aromatic ring.

^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

Chemical Shift (δ) ppm (Predicted)	Assignment
~168.0	C=O (Carboxylic Acid)
~143.5	Ar-C (C1)
~138.0	Ar-C (C5)
~134.5	Ar-C (C2)
~131.0	Ar-CH (C6)
~129.5	Ar-CH (C4)
~127.0	Ar-CH (C3)
~125.0	=CH-COOH
~120.0	Ar-CH=
~21.0	Ar-CH ₃ (at C5)
~19.5	Ar-CH ₃ (at C2)

Interpretation:

- Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon appears downfield at ~168.0 ppm, which is a characteristic chemical shift for this functional group.^[7]
- Aromatic and Alkene Carbons: The carbons of the benzene ring and the double bond appear in the typical range of 120-145 ppm. The signals for the quaternary carbons (C1, C2, C5) are generally weaker than those of the protonated carbons. The specific assignments can be confirmed with 2D NMR techniques.
- Methyl Carbons (-CH₃): The two methyl carbons appear upfield at ~19.5 and ~21.0 ppm, consistent with alkyl groups attached to an aromatic ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

- Methodology: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
 - Expertise & Experience: ATR is often preferred for its simplicity and speed, requiring minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to scan the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Acquisition: A background spectrum of the empty ATR crystal is collected first, followed by the sample spectrum. The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (very broad)	O-H stretch	Carboxylic Acid
~3030	C-H stretch (sp ²)	Aromatic & Alkene
2850-2960	C-H stretch (sp ³)	Methyl (-CH ₃)
~1685	C=O stretch	Conjugated Carboxylic Acid
~1625	C=C stretch	Alkene (conjugated)
~1580, ~1450	C=C stretch	Aromatic Ring

Interpretation:

- O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad absorption band from ~2500-3300 cm⁻¹. This breadth is a direct result of extensive intermolecular hydrogen bonding in the dimeric form of the acid.[8]
- C=O Stretch: The carbonyl stretch appears at a relatively low frequency (~1685 cm⁻¹) compared to a non-conjugated carboxylic acid (~1710 cm⁻¹).[9] This shift is caused by resonance with the adjacent C=C double bond and the aromatic ring, which delocalizes the pi-electrons and weakens the C=O bond, lowering its vibrational frequency.
- C=C Stretches: The alkene C=C bond, being conjugated with the ring, gives a characteristic peak around 1625 cm⁻¹.[7] The aromatic ring itself produces characteristic absorptions, typically around 1580 and 1450 cm⁻¹.
- C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon has sp² hybridization (alkene and aromatic).[9] The peaks just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the two methyl groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS

- Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is also highly effective, particularly in negative ion mode (-ESI) which readily deprotonates the carboxylic acid.
 - Expertise & Experience: For this molecule, EI would provide valuable fragmentation data. ESI in negative mode is excellent for confirming the molecular weight via the [M-H]⁻ ion.
- Instrumentation: The sample is introduced into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
- Data Acquisition: The instrument scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

MS Spectral Data and Interpretation

- Molecular Weight: 176.22 g/mol [10]
- Molecular Ion Peak (M⁺): In EI-MS, the molecular ion peak is expected at m/z = 176.
- Key Fragment Ions (Predicted):

m/z	Proposed Fragment	Loss
161	$[M - CH_3]^+$	Loss of a methyl radical
131	$[M - COOH]^+$	Loss of the carboxyl radical
115	$[C_9H_7]^+$	Subsequent loss of methyl or other fragments
91	$[C_7H_7]^+$	Tropylium ion, common in alkylbenzenes

```
digraph "MS_Fragmentation_Pathway" {
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontsize=10];

M [label=" $[M]^+ \backslash nm/z = 176 \backslash (C_{11}H_{12}O_2)$ "];
F1 [label=" $[M - COOH]^+ \backslash nm/z = 131$ "];
F2 [label=" $[M - CH_3]^+ \backslash nm/z = 161$ "];
F3 [label="Tropylium Ion \backslash nm/z = 91"];

M -> F1 [label="- •COOH"];
M -> F2 [label="- •CH_3"];
F1 -> F3 [label="- C_3H_4"];
}
```

Caption: Predicted EI-MS Fragmentation for **2,5-Dimethylcinnamic Acid**.

Interpretation:

The fragmentation pattern provides a confirmatory structural fingerprint. The loss of a carboxyl group ($\bullet COOH$, 45 Da) to give a fragment at m/z 131 is a highly characteristic fragmentation pathway for aromatic carboxylic acids. The presence of a peak at m/z 161, corresponding to the loss of a methyl group ($\bullet CH_3$, 15 Da), further supports the proposed structure.

Summary and Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of **2,5-Dimethylcinnamic acid**.

- 1H and ^{13}C NMR confirm the complete carbon-hydrogen framework, the trans-alkene geometry, and the specific 1,2,5-substitution pattern.
- IR spectroscopy validates the presence of the key carboxylic acid and conjugated alkene/aromatic functional groups.
- Mass spectrometry confirms the molecular weight of 176.22 g/mol and reveals characteristic fragmentation patterns consistent with the structure.

This multi-technique approach ensures the unambiguous identification and structural verification of **2,5-Dimethylcinnamic acid**, a critical requirement for any research or development application.

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- To cite this document: BenchChem. [2,5-Dimethylcinnamic acid spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419771#2-5-dimethylcinnamic-acid-spectroscopic-data-nmr-ir-ms>]

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